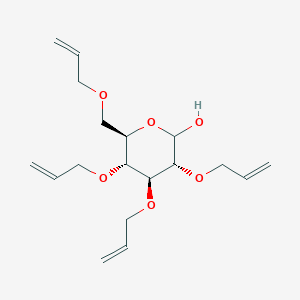

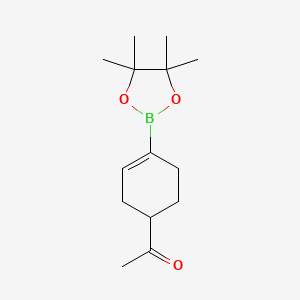

2,3,4,6-Tetra-o-allyl-d-glucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

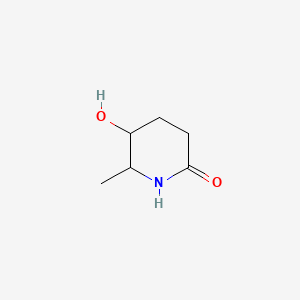

“2,3,4,6-Tetra-o-allyl-d-glucopyranose” is a derivative of D-glucopyranose . It is an important D-glucopyranose derivative for glucosylations and other reactions . It is used in the synthesis of disaccharides and D-glucose6-phosphate .

Synthesis Analysis

The synthesis of “2,3,4,6-Tetra-o-allyl-d-glucopyranose” involves the use of octa-O-benzyl sucrose or octa-O-allyl sucrose dissolved in an organic solvent with the addition of hydrochloric acid .Molecular Structure Analysis

The molecular structure of “2,3,4,6-Tetra-o-allyl-d-glucopyranose” is similar to that of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose . The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is C34H36O6 .Chemical Reactions Analysis

The 2-azido group in “2,3,4,6-Tetra-o-allyl-d-glucopyranose” acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .科学的研究の応用

Synthesis of C-D-Glucopyranosyl Derivatives : A study by Allevi et al. (1987) discusses the activation of commercially available 2,3,4,6-tetra-O-benzyl-D-glucopyranose, leading to the production of C-D-glucopyranosyl derivatives with α-configuration and activated aromatic nucleophiles yielding corresponding β-anomers (Allevi et al., 1987).

Synthesis of Cyclodextrin-based Carbohydrate Cluster Compounds : Fulton and Stoddart (2000) describe the synthesis of cyclodextrin-based carbohydrate cluster compounds using the photoaddition of thiol 2,3,4,6-tetra-O-acetyl-beta-D-1-thioglucopyranose, yielding compounds for potential use in various applications, including up to 70% yields (Fulton & Stoddart, 2000).

Synthesis of 2,3,4,6-Tetra-O-Alkylated D-Glucose and D-Galactose : Kaesbeck and Kessler (1997) discuss the synthesis of 2,3,4,6-tetra-O-benzylated and -allylated D-glucopyranoses, which have potential applications in various chemical processes (Kaesbeck & Kessler, 1997).

C- and S-perfluoroalkylations of Monosaccharide Derivatives : Hein, Miethchen, and Schwäbisch (1999) explore the alkylation of monosaccharide derivatives like allyl 2,3,4,6-tetra-O-acetyl-β-d-glucoside, leading to the creation of amphiphilic sugars with potential applications in various scientific fields (Hein, Miethchen, & Schwäbisch, 1999).

Synthesis of 1-thio-β-lactoside Clusters : Meng et al. (2002) describe a synthesis process of glycoside clusters using 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-(1→4)-2,3,6-tri-O-acetyl-1-thio-β-D-glucopyranose. These clusters have potential uses in exploring anti-metastatic activity (Meng et al., 2002).

将来の方向性

特性

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c1-5-9-20-13-14-15(21-10-6-2)16(22-11-7-3)17(18(19)24-14)23-12-8-4/h5-8,14-19H,1-4,9-13H2/t14-,15-,16+,17-,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUWSFCCHQHPCH-IHAUNJBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1C(C(C(C(O1)O)OCC=C)OCC=C)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OCC=C)OCC=C)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-o-allyl-d-glucopyranose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)

![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)